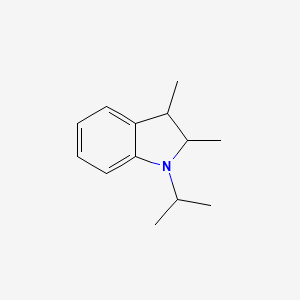
3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazine derivatives Benzotriazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with chloromethyl methyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
化学反应分析
Types of Reactions
3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzotriazine ring or other functional groups attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzotriazine derivative with an amino group, while oxidation might introduce hydroxyl or carbonyl groups.
科学研究应用
3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chloromethoxy group can participate in covalent bonding with target molecules, leading to the modulation of biological activity. The benzotriazine ring structure also contributes to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the chloromethoxy group.
3-(Methoxymethyl)-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxymethyl group instead of a chloromethoxy group.
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: A related compound with a chloromethyl group.
Uniqueness
3-(Chloromethoxy)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds. The combination of the benzotriazine ring and the chloromethoxy group makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
201983-28-0 |
|---|---|
分子式 |
C8H6ClN3O2 |
分子量 |
211.60 g/mol |
IUPAC 名称 |
3-(chloromethoxy)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-14-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 |
InChI 键 |
VKIVDKQLWCHWQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


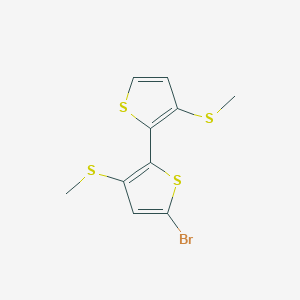
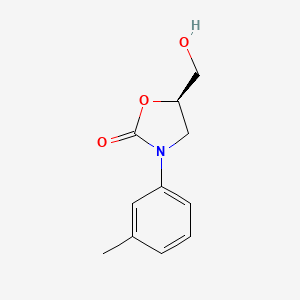
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
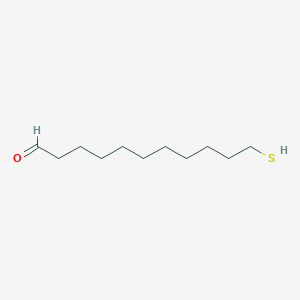


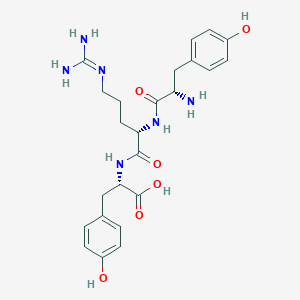
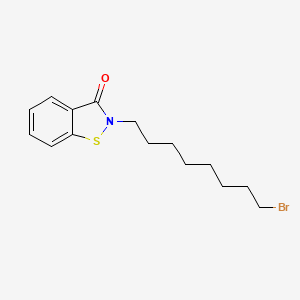
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
